Cas no 1329616-22-9 (N-Benzyl 6,7,8,9-Tetrahydro Carvedilol)

N-Benzyl 6,7,8,9-Tetrahydro Carvedilol 化学的及び物理的性質
名前と識別子
-
- N-Benzyl 6,7,8,9-Tetrahydro Carvedilol
- 1-[benzyl-[2-(2-methoxyphenoxy)ethyl]amino]-3-(6,7,8,9-tetrahydro-5H-carbazol-4-yloxy)propan-2-ol
- 1329616-22-9
- 1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-[(2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy]propan-2-ol
- 1-[[2-(2-Methoxyphenoxy)ethyl]benzylamino]-3-[(2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy]-2-propanol;
- DTXSID90747139
-
- インチ: InChI=1S/C31H36N2O4/c1-35-28-15-7-8-16-29(28)36-19-18-33(20-23-10-3-2-4-11-23)21-24(34)22-37-30-17-9-14-27-31(30)25-12-5-6-13-26(25)32-27/h2-4,7-11,14-17,24,32,34H,5-6,12-13,18-22H2,1H3
- InChIKey: OKDXKHYNAUXFOB-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=C(N4)CCCC5)O
計算された属性
- せいみつぶんしりょう: 500.26800
- どういたいしつりょう: 500.26750763g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 37
- 回転可能化学結合数: 12
- 複雑さ: 659
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67Ų
- 疎水性パラメータ計算基準値(XlogP): 5.8
じっけんとくせい
- ゆうかいてん: 104-106°C
- ようかいど: Chloroform (Slgihtly), Ethyl Acetate (Slightly), Methanol (Slightly)
- PSA: 66.95000
- LogP: 5.37620
N-Benzyl 6,7,8,9-Tetrahydro Carvedilol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | EDC61622-5 mg |
N-Benzyl 6,7,8,9-tetrahydro carvedilol |
1329616-22-9 | 5mg |
$311.85 | 2023-01-05 | ||
Biosynth | EDC61622-50 mg |
N-Benzyl 6,7,8,9-tetrahydro carvedilol |
1329616-22-9 | 50mg |
$1,497.00 | 2023-01-05 | ||
TRC | B299000-50mg |
N-Benzyl 6,7,8,9-Tetrahydro Carvedilol |
1329616-22-9 | 50mg |
$ 1355.00 | 2023-04-18 | ||
TRC | B299000-5mg |
N-Benzyl 6,7,8,9-Tetrahydro Carvedilol |
1329616-22-9 | 5mg |
$ 173.00 | 2023-04-18 | ||
Biosynth | EDC61622-100 mg |
N-Benzyl 6,7,8,9-tetrahydro carvedilol |
1329616-22-9 | 100MG |
$2,396.00 | 2023-01-05 | ||
Biosynth | EDC61622-10 mg |
N-Benzyl 6,7,8,9-tetrahydro carvedilol |
1329616-22-9 | 10mg |
$499.00 | 2023-01-05 | ||
Biosynth | EDC61622-25 mg |
N-Benzyl 6,7,8,9-tetrahydro carvedilol |
1329616-22-9 | 25mg |
$935.50 | 2023-01-05 |
N-Benzyl 6,7,8,9-Tetrahydro Carvedilol 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
N-Benzyl 6,7,8,9-Tetrahydro Carvedilolに関する追加情報
Recent Advances in the Study of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol (CAS: 1329616-22-9)
N-Benzyl 6,7,8,9-Tetrahydro Carvedilol (CAS: 1329616-22-9) is a derivative of the well-known beta-blocker carvedilol, which has been extensively studied for its cardiovascular applications. Recent research has focused on exploring the potential therapeutic benefits of this modified compound, particularly in the context of neurodegenerative diseases and cancer. This research briefing synthesizes the latest findings on the pharmacological properties, mechanisms of action, and clinical potential of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol.
The compound has garnered attention due to its enhanced lipophilicity and improved blood-brain barrier penetration compared to its parent molecule, carvedilol. These properties make it a promising candidate for addressing central nervous system (CNS) disorders. Recent studies have demonstrated its neuroprotective effects in models of Parkinson’s disease and Alzheimer’s disease, where it has shown the ability to mitigate oxidative stress and reduce neuroinflammation. These findings suggest a potential expansion of its therapeutic applications beyond cardiovascular health.
In addition to its neuroprotective effects, N-Benzyl 6,7,8,9-Tetrahydro Carvedilol has been investigated for its anticancer properties. Preliminary in vitro studies indicate that the compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of angiogenesis. While these results are promising, further in vivo studies are required to validate these effects and assess the compound's safety profile.
The synthesis and optimization of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol have also been a focus of recent research. Advances in chemical synthesis techniques have enabled the production of higher yields and purer forms of the compound, facilitating more robust preclinical evaluations. Researchers have also explored structural modifications to enhance its bioavailability and reduce potential side effects. These efforts are critical for advancing the compound toward clinical trials.
Despite the encouraging preclinical data, challenges remain in the development of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol as a therapeutic agent. Key issues include the need for comprehensive pharmacokinetic and toxicological studies, as well as the identification of optimal dosing regimens. Collaborative efforts between academic institutions and pharmaceutical companies are essential to address these challenges and accelerate the translation of research findings into clinical applications.
In conclusion, N-Benzyl 6,7,8,9-Tetrahydro Carvedilol (CAS: 1329616-22-9) represents a promising avenue for therapeutic innovation, with potential applications in both neurodegenerative diseases and oncology. Continued research and development efforts will be crucial to fully elucidate its mechanisms of action and evaluate its clinical efficacy. This compound exemplifies the potential of chemical modifications to expand the therapeutic utility of existing drugs, offering new hope for patients with challenging medical conditions.
1329616-22-9 (N-Benzyl 6,7,8,9-Tetrahydro Carvedilol) 関連製品
- 1246820-73-4(6,7,8,9-Tetrahydro Carvedilol)
- 771444-09-8(3-chlorocyclobutan-1-amine)
- 2680665-76-1(benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate)
- 2034444-06-7(3-(phenylsulfanyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}propanamide)
- 1240725-46-5(1-Azetidinecarboxylic acid, 3-(2-oxiranyl)-, 1,1-dimethylethyl ester)
- 2549045-46-5(2-[4-(3,3-Dimethylbutanoyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one)
- 868674-21-9(methyl 4-{(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecarbamoyl}benzoate)
- 2092104-99-7(3-(cyanomethyl)pyrazine-2-carboxylic acid)
- 1436203-13-2(N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide)
- 5460-45-7(2-Ethylhexyl formate)